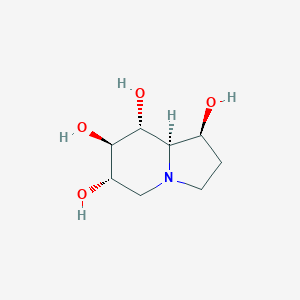

Castanospermine

Vue d'ensemble

Description

La castanospermine est un alcaloïde indolizidine qui a été isolé pour la première fois dans les graines du châtaignier australien, Castanospermum australe . Il s'agit d'un puissant inhibiteur de certaines enzymes glucosidases et a démontré une activité antivirale in vitro et dans des modèles murins . Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement des infections virales et d'autres maladies.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la castanospermine implique plusieurs étapes, à partir de la L-lysine. La voie de biosynthèse comprend la transamination de la L-lysine pour former de l'acide α-aminoadipique, qui subit une fermeture de cycle et une réduction pour former de l'acide L-pipécolique. Cet intermédiaire réagit ensuite avec le malonyl-CoA dans une réaction de Claisen pour former un ester SCoA, qui subit une fermeture de cycle pour former la 1-indolizidinone. Le groupe carbonyle de la 1-indolizidinone est réduit en groupe hydroxyle, et la molécule est ensuite hydroxylée pour former de la this compound .

Méthodes de production industrielle : La purification à grande échelle de la this compound peut être réalisée à partir de sources végétales contenant de la this compound, telles que les graines de Castanospermum australe. Le processus implique une extraction avec de l'éthanol, une filtration, une chromatographie d'échange cationique acide et une cristallisation . Cette méthode est capable de produire des niveaux de pureté supérieurs à 98 % .

Analyse Des Réactions Chimiques

Types de réactions : La castanospermine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : La this compound peut être oxydée à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que des ions hydroxyde ou des amines.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déshydroxylés.

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Médecine : Ce composé a des applications thérapeutiques potentielles dans le traitement des infections virales, du diabète et du cancer.

Industrie : La this compound est utilisée dans le développement de médicaments antiviraux et d'autres agents thérapeutiques.

5. Mécanisme d'action

La this compound exerce ses effets en inhibant les enzymes glucosidases, en particulier les glucosidases I et II . Ces enzymes sont impliquées dans le traitement des glycoprotéines, et leur inhibition perturbe le site de liaison pour les chaperons lectines, ce qui conduit à des glycoprotéines mal repliées . Ce mécanisme est particulièrement efficace pour inhiber la réplication virale, car de nombreux virus dépendent des glycoprotéines pour leur cycle de vie .

Applications De Recherche Scientifique

Antiviral Properties

Dengue Virus Inhibition

Castanospermine has been identified as a potent inhibitor of dengue virus infections. Studies demonstrate that it disrupts the folding of viral structural proteins, which is critical for viral secretion. In vitro assays showed that this compound effectively inhibited all four serotypes of dengue virus, with significant effects observed in mouse models where it prevented mortality at doses ranging from 10 to 250 mg/kg per day .

Flavivirus Activity

In addition to dengue virus, this compound has shown inhibitory effects against other flaviviruses, such as yellow fever and West Nile viruses, although these viruses exhibited varying degrees of resistance to the compound . The mechanism involves blocking the production and infectivity of viral particles, highlighting its potential for therapeutic development against flavivirus infections.

Enzyme Inhibition

Alpha-Glucosidase Inhibition

this compound is recognized for its strong inhibitory action on alpha-glucosidases, which are enzymes involved in carbohydrate metabolism. It acts as a competitive inhibitor for enzymes such as amyloglucosidase and almond emulsin beta-glucosidase . This inhibition is significant for conditions like diabetes, where controlling carbohydrate absorption is crucial.

Mechanism of Action

The inhibition mechanism varies with pH levels; for instance, this compound exhibited different inhibition types depending on the pH during enzyme assays. This specificity suggests potential applications in targeted enzyme therapy .

Immunosuppressive Effects

Autoimmune Disease Models

Research indicates that this compound may serve as an immunosuppressant. It has been shown to reduce symptoms in experimental models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis by inhibiting inflammatory responses . The compound's ability to modulate immune cell activity makes it a candidate for further investigation in treating autoimmune conditions.

Case Studies and Research Findings

Potential Clinical Applications

Given its multiple mechanisms of action, this compound holds promise for various clinical applications:

- Antiviral Therapy: Developing this compound derivatives could lead to effective treatments for dengue and potentially other viral infections.

- Diabetes Management: As an alpha-glucosidase inhibitor, it may assist in managing blood glucose levels.

- Autoimmune Disease Treatment: Its immunosuppressive properties warrant exploration for therapeutic use in autoimmune conditions.

Mécanisme D'action

Castanospermine exerts its effects by inhibiting glucosidase enzymes, specifically glucosidases I and II . These enzymes are involved in the processing of glycoproteins, and their inhibition disrupts the binding site for lectin chaperones, leading to misfolded glycoproteins . This mechanism is particularly effective in inhibiting viral replication, as many viruses rely on glycoproteins for their life cycle .

Comparaison Avec Des Composés Similaires

La castanospermine est unique parmi les composés similaires en raison de son inhibition spécifique des enzymes glucosidases et de sa puissante activité antivirale. Les composés similaires comprennent :

1-Déoxynojirimycine (DNJ) : Isolé des racines des mûriers, le DNJ inhibe également les enzymes glucosidases et possède des propriétés antihyperglycémiques.

2,5-Didéoxy-2,5-imino-D-mannitol (DMDP) : Trouvé dans de nombreuses plantes et micro-organismes, le DMDP inhibe les enzymes de traitement des glycoprotéines et possède des propriétés antihyperglycémiques.

Swainsonine : Un autre alcaloïde indolizidine qui inhibe l'α-mannosidase et a été étudié pour ses applications thérapeutiques potentielles.

La this compound se distingue par sa puissance supérieure et sa plus large gamme d'activités biologiques, en particulier ses propriétés antivirales .

Activité Biologique

Castanospermine, an indolizidine alkaloid derived from the seeds of Castanospermum australe, exhibits a diverse range of biological activities, primarily due to its role as an inhibitor of glycosidases. This compound has garnered attention for its potential therapeutic applications in various medical fields, including diabetes management, antiviral treatments, and immunosuppressive therapies. Below is a comprehensive overview of its biological activities, supported by research findings and data tables.

This compound functions primarily as a competitive inhibitor of several glycosidases, including:

- α-Glucosidase I and II

- Sucrase

- Maltase

- Trehalase

The inhibition of these enzymes disrupts carbohydrate metabolism, leading to significant physiological effects. For instance, this compound has been shown to inhibit the activity of sucrase in Caco-2 cells completely, highlighting its potency in affecting digestive enzyme activity .

1. Antidiabetic Effects

This compound's ability to inhibit α-glucosidases makes it a promising candidate for diabetes treatment. By slowing carbohydrate digestion and absorption, it helps in managing postprandial blood glucose levels. Studies have demonstrated that this compound effectively reduces blood glucose levels in diabetic models .

2. Antiviral Activity

Research indicates that this compound has strong antiviral properties, particularly against flaviviruses such as dengue virus. It inhibits viral entry and replication by disrupting the processing of viral glycoproteins essential for infection . In vitro studies have shown that this compound effectively prevents dengue virus infection across all serotypes, while exhibiting varying efficacy against yellow fever and West Nile viruses .

3. Immunosuppressive Properties

This compound has been identified as a novel immunosuppressive agent. It prolongs cardiac allograft survival and acts synergistically with other immunosuppressants like tacrolimus. Furthermore, it alleviates conditions such as experimental autoimmune encephalomyelitis (EAE) and adjuvant-induced polyarthritis .

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound in various contexts:

- Inhibition of Tumor Growth : this compound has been shown to inhibit tumor growth in preclinical models, suggesting its potential utility in cancer therapy .

- Effects on CD44 Ectodomain Cleavage : In MDA-MB-231 breast cancer cells, this compound suppresses the cleavage of CD44, a cell surface glycoprotein involved in tumor metastasis. This effect was associated with increased localization of CD44 to the cell membrane .

Table 1: Summary of Biological Activities of this compound

Table 2: Enzyme Inhibition Profile

Propriétés

IUPAC Name |

(1S,6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVVGAQPNNXQDW-TVNFTVLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC(C(C(C2C1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026043 | |

| Record name | Castanospermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79831-76-8 | |

| Record name | (+)-Castanospermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79831-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Castanospermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079831768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Castanospermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Castanospermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CASTANOSPERMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0I3184XM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.